
Phosphate disodique dodécahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium phosphate dodecahydrate is a chemical that helps to bind fats and water together . It is a colorless crystalline sodium salt widely used as a buffer in molecular biology, biochemistry, and chromatographic studies . It is typically used as a phosphate buffer system component for biomolecule downstream chromatography steps or final liquid formulation .
Synthesis Analysis
A novel organic-inorganic composite phase change material (PCM) called disodium hydrogen phosphate dodecahydrate-lauric-palmitic acid (D-LA-PACM) was prepared . The preparation involved using the vacuum adsorption method . The properties of these composite materials were more comprehensive and superior than those of single hydrated salt .
Molecular Structure Analysis
The molecular formula of Disodium phosphate dodecahydrate is H25Na2O16P . It has a molecular weight of 358.14 .
Chemical Reactions Analysis
Disodium phosphate can be generated by neutralization of phosphoric acid with sodium hydroxide . It is prepared industrially in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate .
Physical and Chemical Properties Analysis
Disodium phosphate dodecahydrate is a water-soluble white powder . It has a density of 1.7 g/cm^3 . It is insoluble in ethanol . The pH of disodium hydrogen phosphate water solution is between 8.0 and 11.0, meaning it is moderately basic . It is soluble in water, the aqueous solution is weakly alkaline, the pH value of 1% aqueous solution is 8.8~9.2, and it is insoluble in alcohol .
Applications De Recherche Scientifique
Stockage d'énergie thermique
Le phosphate dihydrogéné de disodium dodécahydraté est utilisé dans la création d'un nouveau matériau de changement de phase composite organo-inorganique (PCM) pour les systèmes de stockage d'énergie thermique (TES) . Ce matériau, appelé phosphate dihydrogéné de disodium dodécahydraté-acide laurique-palmitique (D-LA-PACM), est préparé avec du graphite expansé (EG) comme matériau de support . Le matériau présente une bonne stabilité thermique et a une conductivité thermique de 1,361 W/ (mK), ce qui le rend adapté aux unités de plancher de changement de phase économes en énergie dans les systèmes TES intérieurs .
Stockage d'énergie thermique des bâtiments
Dans le domaine du stockage d'énergie thermique des bâtiments, un PCM modifié (DHPD-STP) avec un faible degré de surfusion est préparé en utilisant du phosphate dihydrogéné de disodium dodécahydraté . Ce matériau de changement de phase composite (CPCM) a une température de transition de phase (34,74 °C) appropriée pour la gestion thermique des bâtiments, une excellente enthalpie de changement de phase (184,39 J/g) et un degré de surfusion extrêmement faible (1,1 °C) . L'utilisation de toits chargés de CPCM atténue efficacement la variation de la température ambiante et améliore le confort thermique intérieur .
Chromatographie en aval des biomolécules
Le phosphate dihydrogéné de disodium dodécahydraté est généralement utilisé comme composant du système tampon phosphate pour les étapes de chromatographie en aval des biomolécules ou la formulation liquide finale . Cette application est cruciale dans la purification et la formulation des biomolécules dans l'industrie pharmaceutique
Mécanisme D'action
Target of Action
Disodium phosphate dodecahydrate, also known as Sodium hydrogenphosphate dodecahydrate, is primarily used as a buffering agent and a laxative . It is also used in conjunction with trisodium phosphate in foods and water softening treatment .
Mode of Action
Disodium phosphate dodecahydrate works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content leads to increased mobility through the large intestine .
Biochemical Pathways
It is known that the compound plays a role in maintaining ph balance in various environments, including food products and biological systems .
Pharmacokinetics
As an inorganic salt, it is expected to have good water solubility, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of disodium phosphate dodecahydrate’s action is the increase in fecal water content, which aids in bowel movement and is particularly useful in preparing the colon for a colonoscopy . In food and water treatment applications, it helps adjust pH and prevent coagulation .
Action Environment
The action of disodium phosphate dodecahydrate can be influenced by environmental factors. For instance, it is used as a buffering agent to stabilize pH in both acidic and alkaline environments . Furthermore, it has been found to be a prospective salt in terms of environmental, thermophysical, and economic properties for use in solar installations .
Propriétés
| { "Design of the Synthesis Pathway": "Disodium phosphate dodecahydrate can be synthesized by reacting phosphoric acid with sodium hydroxide followed by crystallization.", "Starting Materials": [ "Phosphoric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add phosphoric acid to water to form a solution.", "Slowly add sodium hydroxide to the solution while stirring until pH reaches 7.", "Heat the solution to evaporate excess water.", "Cool the solution to room temperature to allow for crystallization of disodium phosphate dodecahydrate.", "Filter and wash the crystals with cold water.", "Dry the crystals to obtain the final product." ] } | |
Numéro CAS |
10039-32-4 |
Formule moléculaire |
H5NaO5P |
Poids moléculaire |
139.00 g/mol |
Nom IUPAC |
disodium;hydrogen phosphate;dodecahydrate |
InChI |
InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
Clé InChI |
AXCRQNJHVGYJII-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
O.OP(=O)(O)O.[Na] |
| 10039-32-4 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |
Synonymes |
dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)
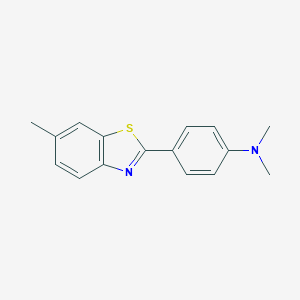

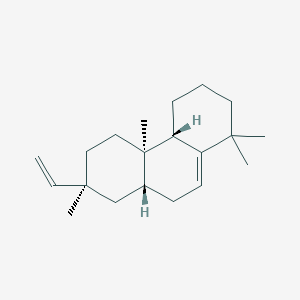

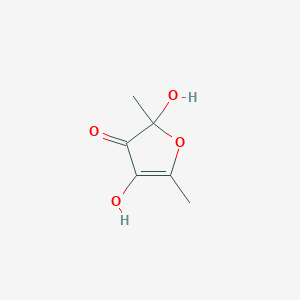

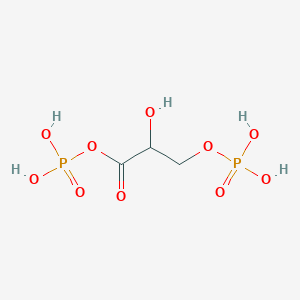
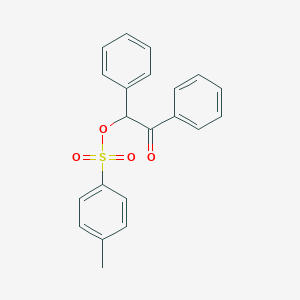
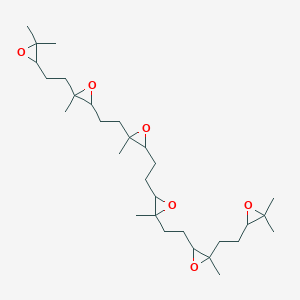
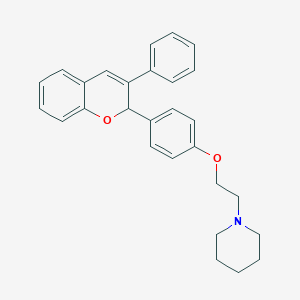
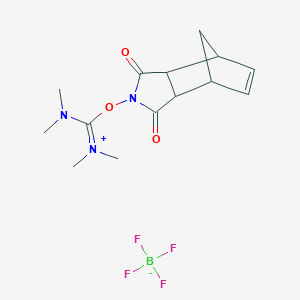
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)

